molecular formula C5H5IN2O B12825475 N-(2-Iodopyridin-3-YL)hydroxylamine

N-(2-Iodopyridin-3-YL)hydroxylamine

Cat. No.: B12825475
M. Wt: 236.01 g/mol
InChI Key: LLGDXYVFUIZLFE-UHFFFAOYSA-N
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Description

N-(2-Iodopyridin-3-YL)hydroxylamine is a hydroxylamine derivative featuring a pyridinyl ring substituted with an iodine atom at the 2-position and a hydroxylamine group at the 3-position. This structure confers unique electronic and steric properties due to the electron-withdrawing iodine substituent, which may influence reactivity, metabolic stability, and binding interactions.

Properties

Molecular Formula

C5H5IN2O

Molecular Weight

236.01 g/mol

IUPAC Name

N-(2-iodopyridin-3-yl)hydroxylamine

InChI

InChI=1S/C5H5IN2O/c6-5-4(8-9)2-1-3-7-5/h1-3,8-9H

InChI Key

LLGDXYVFUIZLFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)I)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodopyridin-3-YL)hydroxylamine typically involves the iodination of pyridine derivatives followed by the introduction of the hydroxylamine group. One common method includes the reaction of 2-iodopyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(2-Iodopyridin-3-YL)hydroxylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products: The major products formed from these reactions include substituted pyridines, nitroso compounds, nitro compounds, and various biaryl or heteroaryl derivatives .

Scientific Research Applications

N-(2-Iodopyridin-3-YL)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Iodopyridin-3-YL)hydroxylamine involves its interaction with various molecular targets and pathways. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. Additionally, the iodine atom can facilitate the formation of reactive intermediates that can modify proteins, nucleic acids, or other biomolecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or induction of oxidative stress .

Comparison with Similar Compounds

Structural and Functional Analogues

Bis-Hydroxylamine Derivatives (Compounds 1 and 2)

Structure :

  • Compound 1 : (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)
  • Compound 2 : (Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)

Key Findings :

  • Binding Affinity: Compounds 1 and 2 exhibit binding affinities of −8.7 and −8.5 kcal/mol, respectively, against trehalase in Anopheles gambiae, outperforming the control ligand (−6.3 kcal/mol) .
  • SAR Insights : The dihydrobenzoisothiazol moiety enhances binding, likely due to π-π stacking and hydrophobic interactions. The hydroxylamine groups facilitate hydrogen bonding with enzyme active sites.

Comparison with N-(2-Iodopyridin-3-YL)hydroxylamine :

  • However, iodine’s electron-withdrawing effect could stabilize reactive intermediates, altering metabolic pathways.
N-(2-Methoxyphenyl)hydroxylamine

Structure : A hydroxylamine group attached to a 2-methoxyphenyl ring.

Key Findings :

  • Metabolism: Metabolized by hepatic microsomes to o-anisidine (reductive pathway) and o-aminophenol (oxidative pathway) . CYP1A enzymes dominate the reductive pathway, while CYP2E1 favors oxidative metabolism .
  • Toxicity: Generates DNA-damaging metabolites (e.g., nitroso intermediates), linking it to carcinogenicity .

Comparison with this compound :

  • Substituent Effects: The methoxy group (electron-donating) vs. iodine (electron-withdrawing) may shift metabolic preferences. Iodine’s bulkiness could impede CYP2E1-mediated oxidation, reducing o-aminophenol formation.
  • Metabolic Stability : The iodine atom might slow enzymatic degradation, enhancing persistence compared to N-(2-methoxyphenyl)hydroxylamine.
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine

Structure : A phenethyl hydroxylamine with 2,5-dimethoxy and 4-sec-butylthio substituents.

Key Findings :

  • Regulatory Status : Classified as a controlled substance under drug legislation due to structural similarity to psychoactive phenethylamines .

Comparison with this compound :

  • However, regulatory scrutiny may arise if iodine substitution mimics controlled analogues.

Comparative Data Table

Compound Binding Affinity (kcal/mol) Key Metabolites Dominant CYP Enzymes Toxicity Profile
This compound Not reported Hypothetical: Deiodinated products Likely CYP1A (speculative) Unknown; iodine may reduce nitroso intermediates
Compound 1 −8.7 N/A N/A N/A
N-(2-Methoxyphenyl)hydroxylamine N/A o-Anisidine, o-aminophenol CYP1A (reductive), CYP2E1 (oxidative) Carcinogenic (DNA adducts)

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